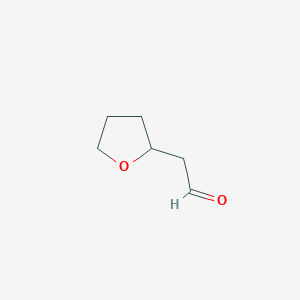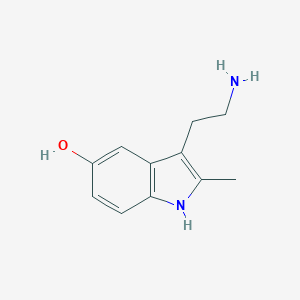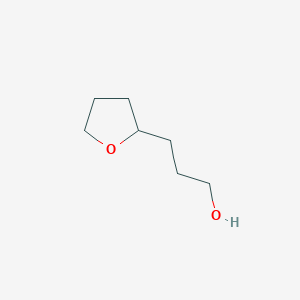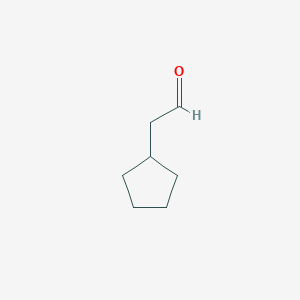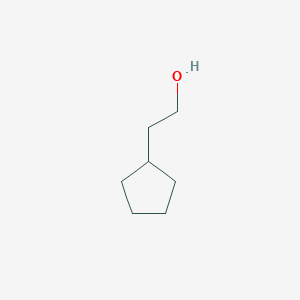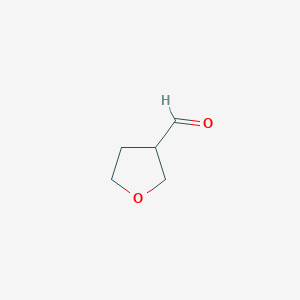![molecular formula C14H9BrClNO B041650 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 156073-28-8](/img/structure/B41650.png)
3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Overview
Description
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a chemical compound with the molecular formula C14H9BrClNO. It is known for its role as an intermediate in the synthesis of loratadine, a nonsedating-type histamine H1-receptor antagonist used to treat allergies.
Mechanism of Action
Target of Action
It is noted that similar compounds have been found to selectively inhibitFarnesyl Protein Transferase (FPT) , which plays a crucial role in the post-translational modification of proteins.
Mode of Action
Compounds with similar structures have been found to selectively inhibit fpt . This inhibition could potentially prevent the farnesylation of proteins, a key step in their activation and function.
Biochemical Pathways
Given its potential role as an fpt inhibitor , it may impact the Ras signaling pathway, as FPT is involved in the activation of Ras proteins.
Result of Action
Similar compounds have been found to inhibit h-ras processing in cos monkey kidney cells and soft agar growth of ras-transformed cells , suggesting potential antitumor activity.
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one involves a one-pot process. This method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, which is generated in situ from tin(II) sulfate and hydrobromic acid. The process is followed by bromination at the 10 position and deamination, resulting in the desired product with a 75% overall yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the one-pot synthesis method described above could potentially be adapted for large-scale production, given its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:
Reduction: Selective reduction using tin(II) bromide.
Bromination: Bromination at specific positions on the molecule.
Deamination: Removal of amino groups during synthesis.
Common Reagents and Conditions
Tin(II) bromide: Used for selective reduction.
Hydrobromic acid: Used to generate tin(II) bromide in situ.
Tin(II) sulfate: Reacts with hydrobromic acid to form tin(II) bromide.
Major Products Formed
The major product formed from these reactions is this compound itself, which is an intermediate in the synthesis of loratadine.
Scientific Research Applications
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is primarily used in the synthesis of loratadine, a widely used antihistamine for treating allergies. Its role as an intermediate makes it valuable in pharmaceutical research and development. Additionally, it may be used in various chemical libraries for screening new reactions and developing synthetic methods .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-chloro-2-methyl-imidazo[1,2-a]pyrazine
- 3-Bromo-8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
Uniqueness
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is unique due to its specific structure and its role as an intermediate in the synthesis of loratadine. Its unique bromination and chlorination patterns make it distinct from other similar compounds.
Properties
IUPAC Name |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZZEVXBPNANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


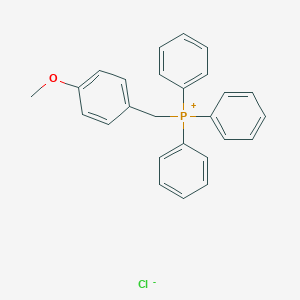

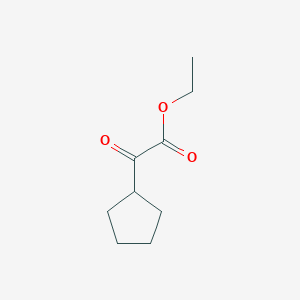


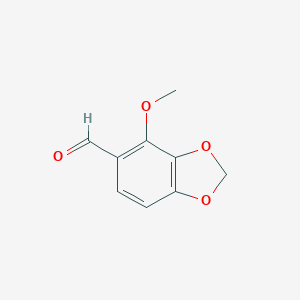
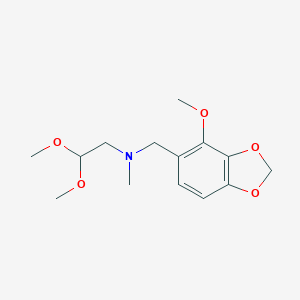
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
